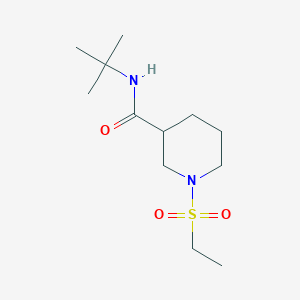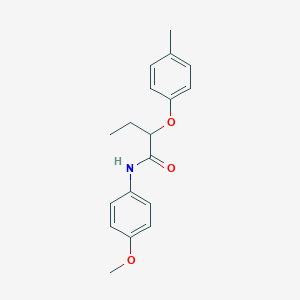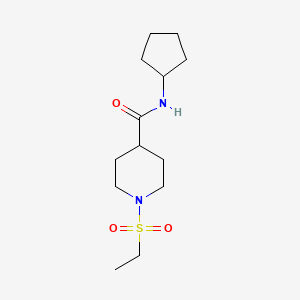![molecular formula C21H26N4O2 B4424639 N-[(1-{[(2-phenylethyl)amino]carbonyl}-3-piperidinyl)methyl]nicotinamide](/img/structure/B4424639.png)
N-[(1-{[(2-phenylethyl)amino]carbonyl}-3-piperidinyl)methyl]nicotinamide
Übersicht
Beschreibung
N-[(1-{[(2-phenylethyl)amino]carbonyl}-3-piperidinyl)methyl]nicotinamide, also known as NAMPT inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-[(1-{[(2-phenylethyl)amino]carbonyl}-3-piperidinyl)methyl]nicotinamide inhibitor works by inhibiting the activity of nicotinamide phosphoribosyltransferase (this compound), an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is a coenzyme that is involved in various cellular processes, including energy metabolism, DNA repair, and gene expression. By inhibiting this compound, this compound inhibitor reduces the levels of NAD+ in cells, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitor are diverse and depend on the specific disease or condition being studied. In cancer research, this compound inhibitor reduces the levels of NAD+ in cancer cells, leading to increased sensitivity to chemotherapy and decreased tumor growth. In inflammation research, this compound inhibitor reduces the levels of NAD+ in immune cells, leading to reduced inflammation and improved insulin sensitivity. In metabolic disorder research, this compound inhibitor improves glucose metabolism and reduces obesity by regulating energy metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(1-{[(2-phenylethyl)amino]carbonyl}-3-piperidinyl)methyl]nicotinamide inhibitor for lab experiments is its specificity for this compound, which allows for targeted inhibition of NAD+ biosynthesis. However, this compound inhibitor has some limitations, including its potential toxicity and off-target effects. Additionally, the synthesis of this compound inhibitor requires expertise in organic chemistry, which may limit its accessibility for some researchers.
Zukünftige Richtungen
The potential therapeutic applications of N-[(1-{[(2-phenylethyl)amino]carbonyl}-3-piperidinyl)methyl]nicotinamide inhibitor are vast, and future research will likely focus on developing more potent and specific inhibitors, as well as exploring its potential in other diseases and conditions. Additionally, the development of new methods for synthesizing this compound inhibitor may increase its accessibility for researchers. Finally, the identification of biomarkers for this compound inhibitor response may help to personalize treatment and improve patient outcomes.
Conclusion:
This compound, or this compound inhibitor, is a promising chemical compound that has potential therapeutic applications in various diseases. Its specificity for this compound allows for targeted inhibition of NAD+ biosynthesis, leading to diverse biochemical and physiological effects. While this compound inhibitor has some limitations, its potential for future research is vast, and the development of more potent and specific inhibitors may improve its accessibility for researchers.
Wissenschaftliche Forschungsanwendungen
N-[(1-{[(2-phenylethyl)amino]carbonyl}-3-piperidinyl)methyl]nicotinamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In cancer research, this compound inhibitor has been shown to inhibit tumor growth and sensitize cancer cells to chemotherapy. In inflammation research, this compound inhibitor has been shown to reduce inflammation and improve insulin sensitivity. In metabolic disorder research, this compound inhibitor has been shown to improve glucose metabolism and reduce obesity.
Eigenschaften
IUPAC Name |
N-[[1-(2-phenylethylcarbamoyl)piperidin-3-yl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c26-20(19-9-4-11-22-15-19)24-14-18-8-5-13-25(16-18)21(27)23-12-10-17-6-2-1-3-7-17/h1-4,6-7,9,11,15,18H,5,8,10,12-14,16H2,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYFVPHKMNWCTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCCC2=CC=CC=C2)CNC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-ethoxybenzamide](/img/structure/B4424569.png)
![2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide](/img/structure/B4424585.png)
![1-methyl-4-{[1-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}piperazine](/img/structure/B4424597.png)
![N-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4424601.png)



![2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4424633.png)
![N-(2-pyridinylmethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4424637.png)
![N-[2-(2-isopropylphenoxy)ethyl]nicotinamide](/img/structure/B4424646.png)

![ethyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4424661.png)
![methyl 4-{[(2,3-dichlorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4424677.png)